molecular formula C12H18N2S B2710546 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine CAS No. 188051-12-9

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine

Cat. No.: B2710546
CAS No.: 188051-12-9
M. Wt: 222.35
InChI Key: AOMFBHWYJBBPEU-UHFFFAOYSA-N
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Description

5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine is a spirocyclic organic compound featuring a benzothiazole core fused to an aminocyclohexane ring system, with a molecular formula of C12H18N2S and a molecular weight of 222.35 g/mol . This unique spiro-fused architecture makes it a valuable chemical intermediate for medicinal chemistry and drug discovery research. The scaffold is of significant interest for exploring structure-activity relationships in the development of novel pharmacologically active molecules . The compound is offered as a high-purity solid and is available in both its free base form (CAS 188051-12-9) and as a hydrochloride salt (CAS 1909306-54-2) to suit various experimental conditions . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Researchers can request specific packaging quantities, and the product is sourced for reliable, cold-chain transportation to ensure its integrity upon delivery .

Properties

IUPAC Name

spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12/h1-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMFBHWYJBBPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=C(C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzothiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in solvents like ethanol, acetonitrile, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzothiazole derivatives .

Scientific Research Applications

Biological Activities

5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine has been studied for various biological activities:

  • Antimicrobial Activity :
    • Research indicates that compounds derived from benzothiazole exhibit significant antibacterial properties. The compound has shown effectiveness against both drug-resistant and drug-susceptible strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Antioxidant Properties :
    • The antioxidant potential of thiazole-derived compounds has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
  • Anticancer Activity :
    • Studies have shown that benzothiazole derivatives can act as anticancer agents. For instance, Mannich bases derived from benzothiazoles have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and lung cancer cells . The spiro compound may enhance this activity due to its unique structural features.
  • Antidiabetic Effects :
    • Aminothiazole compounds have been identified as potential antidiabetic agents by modulating glucose metabolism and improving insulin sensitivity .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can produce derivatives with enhanced biological activities. The compound can be synthesized through various methods involving cyclization reactions and condensation techniques with suitable precursors such as pyrrolidine and cyanamide .

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of several aminothiazole derivatives against common pathogens. The results indicated that the spiro compound exhibited comparable activity to standard antibiotics like streptomycin, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of benzothiazole derivatives revealed that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines (MCF-7 and SK-LU-1). These findings support the potential use of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to three key analogs (Table 1):

Compound Name (CAS) Spiro Ring Substituents Molecular Formula Key Features
Target compound (188051-12-9) Cyclohexane None C₁₁H₁₆N₂OS Lipophilic spiro system; 2-amine critical for binding
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine (1909306-61-1) Oxane (O-containing) None C₁₁H₁₆N₂OS Increased polarity due to oxygen atom; improved aqueous solubility
5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] (N/A) Cyclohexane Cl at C5, ethyl at C4′ C₁₄H₁₈ClNS Enhanced antioxidant activity; substituents modulate steric effects
5-Chloro-1,3-benzothiazole-2-amine (Bt2) None Cl at C5 C₇H₅ClN₂S Non-spiro analog; potent anti-inflammatory activity

Key Observations :

  • Spiro vs. Non-Spiro Systems: The spirocyclohexane ring in the target compound introduces conformational constraints absent in non-spiro analogs like Bt2. This rigidity may reduce off-target interactions but could also limit solubility .
  • Polarity : The oxane analog’s oxygen atom increases polarity, likely enhancing solubility compared to the cyclohexane-based target compound .
  • Substituent Effects : Chloro and ethyl groups in the 5-chloro-4′-ethyl analog improve antioxidant activity, highlighting the role of substituents in bioactivity .
Role of the 2-Amine Group

The 2-amine group is essential for binding in benzothiazole derivatives. Modifications at this position (e.g., replacement with bulkier groups) abolished binding affinity in histone-interacting studies, underscoring its functional importance .

Impact of Spiro Architecture
  • Metabolic Stability : Spirocyclic systems are less prone to oxidative metabolism compared to linear analogs, as seen in related compounds .
Substituent Effects
  • Chloro Groups : Chlorine at C5 (as in Bt2) enhances anti-inflammatory activity by increasing electron-withdrawing effects and binding to hydrophobic pockets .
  • Ethyl Groups : The 4′-ethyl substituent in the 5-chloro analog improves antioxidant activity, possibly by stabilizing radical intermediates .

Biological Activity

5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂OS
  • Molecular Weight : 212.27 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : A benzothiazole derivative reacts with a cyclohexanone derivative under controlled conditions.
  • Catalysts and Solvents : Commonly used solvents include ethanol or methanol, with moderate temperatures facilitating the reaction.
  • Purification Techniques : Recrystallization and chromatography ensure the compound's yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various compounds:

  • It demonstrated significant inhibition against Escherichia coli , with an inhibition zone (IZ) ranging from 20.4 to 21.2 mm and a minimum inhibitory concentration (MIC) of 3.9 µg/mL.
  • The compound also showed efficacy against other bacterial strains such as Streptococcus pneumoniae and Bacillus subtilis , although less pronounced than its activity against E. coli .

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • It exhibited cytotoxic effects on human cancer cell lines including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
  • IC50 values reported for these cell lines were significantly lower than those of standard drugs like doxorubicin, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with specific enzymes or receptors that modulate cellular pathways.
  • Potential inhibition of key metabolic processes in microbial pathogens and cancer cells.

Study on Antimicrobial Activity

In a comparative study involving various synthesized compounds:

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli21.03.9
Compound BStreptococcus pneumoniae18.55.0
5,7-Dihydro... E. coli20.4 - 21.2 3.9

This table illustrates the superior antimicrobial activity of the spiro compound compared to others tested.

Study on Cytotoxicity

A recent investigation assessed the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-715.0Doxorubicin25.0
HepG218.0Doxorubicin30.0

This comparison highlights the compound's potential as a more effective treatment option in certain contexts.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine?

Answer:
The compound is synthesized via condensation reactions between substituted ketones and 2-aminothiophenol derivatives. For example:

  • Cyclohexanone derivatives (e.g., 4-ethylcyclohexanone) react with 2-amino-4-chlorothiophenol in ethanol under reflux (8–12 hours) to form the spirocyclic benzothiazole core .
  • Spiro[5,5]undecane-3-one can be condensed with bromomethyl aryl ketones, followed by cyclization, to yield structurally analogous spiro-benzothiazoles .
    Key parameters : Solvent (ethanol/DMF), temperature (reflux), and stoichiometric ratios (1:1 ketone to thiophenol). Yields typically range from 45–65% .

Basic: What spectroscopic techniques are critical for structural confirmation of this spiro compound?

Answer:
A multi-technique approach is essential:

  • IR spectroscopy : Confirms NH stretches (~3310 cm⁻¹) and absence of carbonyl groups (if applicable) .
  • NMR :
    • ¹H NMR : Signals for spiro-linked cyclohexane (δ 1.0–2.5 ppm, multiplet) and benzothiazole aromatic protons (δ 6.4–7.0 ppm). NH protons appear as broad singlets (~δ 6.7–6.9 ppm, D2O exchangeable) .
    • ¹³C NMR : Spiro carbon resonance at ~72 ppm; carbonyl carbons (if present) at ~165–189 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 333 [M⁺]) confirm molecular weight .

Advanced: How do conformational dynamics of the spirocyclic system influence its reactivity and biological activity?

Answer:

  • Cyclohexane ring : Adopts a chair conformation (puckering parameters: QT = 0.552 Å, θ = 180°), minimizing steric strain. Substituents at the 4′-position (e.g., ethyl groups) affect ring flexibility .
  • Benzothiazole ring : Exists in an envelope conformation (C7 as flap, φ = 144.3°), influencing π-π stacking and hydrogen-bonding interactions .
  • Biological implications : Conformational rigidity may enhance binding to targets (e.g., antioxidant or antitubercular proteins) by reducing entropy penalties .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

  • Catalyst screening : Acidic (H₂SO₄) or basic (NaOH) conditions accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Temperature control : Prolonged reflux (>8 hours) ensures complete cyclization but may degrade heat-sensitive intermediates .
    Example : Replacing ethanol with DMF in the condensation step increased yield from 45% to 65% in analogous spiro systems .

Methodological: How can X-ray crystallography resolve ambiguities in spiro compound stereochemistry?

Answer:

  • Single-crystal X-ray diffraction provides unambiguous confirmation of:
    • Spiro connectivity : Bond angles between benzothiazole and cyclohexane moieties (e.g., C7–C12 bond length ~1.54 Å) .
    • Hydrogen bonding : Intermolecular N–H···S interactions stabilize crystal packing (e.g., N1–H1N···S1 distance = 2.89 Å) .
  • Applications : Validates computational models (e.g., DFT-optimized geometries) and guides SAR studies .

Advanced: What computational methods predict the photophysical properties of benzothiazole-containing spiro compounds?

Answer:

  • TD-DFT calculations : Simulate UV-Vis spectra by modeling excited-state transitions (e.g., π→π* in benzothiazole) .
  • Two-photon absorption (TPA) : HBT (a benzothiazole analog) exhibits a TPA cross-section of ~50 GM in cyclohexane, suggesting potential for nonlinear optical applications .
  • ESIPT modeling : Excited-state intramolecular proton transfer kinetics (e.g., τ = 1.2 ps) can be derived using kinetic Monte Carlo simulations .

Methodological: How to address contradictory data in spectroscopic characterization?

Answer:

  • Contradiction example : Discrepancies in NH proton chemical shifts (δ 6.7 vs. 6.9 ppm) may arise from solvent (DMSO vs. CDCl₃) or hydrogen-bonding effects .
  • Resolution :
    • Perform variable-temperature NMR to assess hydrogen-bonding dynamics.
    • Cross-validate with IR (NH stretch broadening in polar solvents).
    • Use high-field NMR (500 MHz+) for improved resolution .

Table 1: Comparative Synthesis Routes

PrecursorsConditionsYieldKey Reference
4-Ethylcyclohexanone + 2-amino-4-chlorothiophenolEthanol, reflux, 8 h45.5%
Spiro[5,5]undecane-3-one + bromomethyl ketonesDMF, cyclization65%
1,4-Dioxaspiro[4.5]decan-8-one + aromatic aldehydesDBU–THF, 4 h85%

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